molecular formula C7H8N2O6S2 B1448015 Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate CAS No. 1803604-49-0

Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate

Cat. No.: B1448015
CAS No.: 1803604-49-0
M. Wt: 280.3 g/mol
InChI Key: XZHQKUNRSQPFEY-UHFFFAOYSA-N
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Description

Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate (molecular formula: C₇H₈N₂O₆S₂) is a sulfonyl-containing thiazole derivative characterized by a nitro group at the 5-position of the thiazole ring and a methyl propanoate ester moiety. Its structural features include a sulfonyl bridge linking the thiazole and propanoate groups, as confirmed by its SMILES notation: COC(=O)CCS(=O)(=O)C₁=NC=C(S₁)N+[O⁻] . Collision cross-section (CCS) predictions for its adducts range from 154.5 Ų ([M-H]⁻) to 163.6 Ų ([M+Na]+), indicating moderate molecular compactness . Limited literature or patent data are currently available for this compound, suggesting it may be a novel or understudied entity in pharmacological or synthetic chemistry contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate typically involves the following steps:

  • Nitration: The starting material, 1,3-thiazole, undergoes nitration to introduce the nitro group at the 5-position, resulting in 5-nitro-1,3-thiazole.

  • Sulfonylation: The nitro-substituted thiazole is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 5-nitro-1,3-thiazol-2-ylsulfonyl chloride.

  • Esterification: Finally, the sulfonyl chloride derivative is reacted with methanol in the presence of a base (e.g., triethylamine) to produce this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitro substituent on the thiazole ring undergoes reduction under catalytic hydrogenation or electrochemical conditions. This reaction is critical for generating bioactive intermediates:

Reaction Conditions Products Key Observations
H₂/Pd-C in ethanol at 25°C 5-Amino-1,3-thiazol-2-yl sulfonyl derivativeSelective reduction of nitro to amine; preserves sulfonyl and ester functionalities.
Zn/HCl in aqueous medium 5-Hydroxylamino intermediatePartial reduction under acidic conditions; forms hydroxylamine derivatives.

Mechanistic Note : The nitro group’s reduction potential aligns with electrochemical studies of nitroheterocycles, where electron-deficient thiazoles facilitate single-step reduction to amines .

Sulfonyl Group Reactivity

The sulfonyl moiety participates in nucleophilic substitution (S<sub>N</sub>2) and coupling reactions:

Nucleophilic Displacement

Reaction with amines or thiols yields sulfonamide or sulfonate derivatives:

  • Example : Treatment with morpholine in DMF at 80°C produces N-morpholino sulfonamide adducts .

  • Kinetics : Reactivity is enhanced by the electron-withdrawing nitro group, which polarizes the S–O bonds .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the sulfonyl-thiazole interface are feasible but require optimized ligands due to steric hindrance .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic or enzymatic conditions:

Conditions Products Applications
NaOH/EtOH, reflux 3-[(5-Nitrothiazol-2-yl)sulfonyl]propanoic acidPrecursor for acyl chloride or amide synthesis.
Lipase (CAL-B) in buffer Enantioselective hydrolysisChiral building block for pharmaceutical intermediates.

Note : The carboxylic acid derivative exhibits enhanced solubility in polar solvents, enabling further derivatization .

Cycloaddition and Heterocycle Formation

The nitro-thiazole core participates in [3+2] cycloadditions with dipolarophiles:

  • Example : Reaction with acetylenedicarboxylate forms pyrazole-thiazole hybrids under microwave irradiation .

  • Outcome : Regioselectivity is governed by the electron-deficient nature of the thiazole ring .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing nitro group, directed substitutions occur at specific positions:

Reagent Position Product
Br₂/FeCl₃ C-4 of thiazole4-Bromo-5-nitrothiazole sulfonyl derivative
HNO₃/H₂SO₄ No reactionSteric and electronic deactivation observed.

Scientific Research Applications

Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with anti-inflammatory and analgesic properties.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Oxadiazole Hybrids

Compounds 8a–h from serve as key comparators due to their shared thiazole cores and sulfanyl/sulfonyl linkages. Key distinctions include:

Compound Name (from ) Molecular Formula Substituents on Thiazole/Oxadiazole Melting Point (°C) Key Functional Groups
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate C₇H₈N₂O₆S₂ 5-nitro (thiazole), sulfonyl N/A Nitro, sulfonyl, ester
8d : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide C₁₅H₁₄N₄O₂S₂ 4-methylphenyl (oxadiazole) 135–136 Sulfanyl, amide, oxadiazole
8h : N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₅H₁₃N₅O₄S₂ 3-nitrophenyl (oxadiazole) 158–159 Nitro (aryl), sulfanyl, amide

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound is directly attached to the thiazole ring, enhancing electron-withdrawing properties compared to 8h , where the nitro group is on a phenyl substituent. This difference may influence reactivity in nucleophilic substitutions or redox reactions .
  • Linkage Type: The target compound uses a sulfonyl (-SO₂-) bridge, whereas 8d and 8h employ sulfanyl (-S-) linkages.
  • Bioactivity Implications : Amide-containing analogs (e.g., 8d , 8h ) are structurally optimized for enzyme inhibition (e.g., alkaline phosphatase), while the ester group in the target compound may render it more suitable as a prodrug or synthetic intermediate .

Thiazole-Sulfonamide Derivatives

and describe compounds with sulfonamide or sulfamoyl groups, offering additional points of comparison:

Compound Name (from ) Molecular Formula Substituents on Thiazole Functional Groups
Methyl 3-[[4-(1-hydroxyethyl)-1,3-thiazol-2-yl]sulfamoyl]propanoate () C₉H₁₄N₂O₅S₂ 4-(1-hydroxyethyl) Hydroxyethyl, sulfamoyl, ester
Methyl 3-[(4-methyl-1,3-thiazol-2-yl)-(4-sulfamoylphenyl)amino]propanoate () C₁₄H₁₇N₃O₄S₂ 4-methyl (thiazole), 4-sulfamoylphenyl Sulfamoyl, ester, tertiary amine

Key Observations :

  • Hydrophilicity: The hydroxyethyl group in ’s compound introduces additional hydrogen-bond donors, likely enhancing solubility compared to the nitro-substituted target compound .

Thiadiazole and Pyrazole Analogs

and highlight heterocyclic variants with distinct ring systems:

Compound Name (from ) Molecular Formula Heterocycle Type Functional Groups
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate () C₆H₉N₃O₂S 1,3,4-thiadiazole Amino, ester
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate () C₁₀H₁₁F₃N₂O₂ Pyrazole Trifluoromethyl, cyclopropyl, ester

Key Observations :

  • Electronic Profiles: The amino group in ’s thiadiazole derivative provides electron-donating character, contrasting with the electron-deficient nitro-thiazole system in the target compound. This may alter binding affinities in metalloenzyme interactions .
  • Lipophilicity : The trifluoromethyl group in ’s pyrazole analog increases lipophilicity (logP ~2.5 estimated), whereas the target compound’s sulfonyl and nitro groups may result in a lower logP, favoring different pharmacokinetic profiles .

Biological Activity

Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate is a compound belonging to the thiazole family, recognized for its unique structural features that include a nitro group and a sulfonyl group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H8N2O4S\text{C}_8\text{H}_8\text{N}_2\text{O}_4\text{S}

This structure features a thiazole ring with a nitro group at the 5-position and a sulfonyl group attached to the propanoate moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

This compound exhibits several biological activities through various mechanisms:

  • Enzyme Interactions : The compound interacts with specific enzymes, influencing their activity through competitive inhibition or allosteric modulation. For example, it has been shown to affect the activity of enzymes involved in neurotransmitter synthesis, particularly acetylcholine.
  • Cell Signaling Modulation : It influences cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes. This modulation is crucial for its potential therapeutic effects in various diseases.
  • Cytotoxicity : Studies indicate that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. The nitro and sulfonyl groups enhance the compound's ability to induce apoptosis in malignant cells .

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung cancer)< 20
Jurkat (Leukemia)< 15
U251 (Glioblastoma)< 25

The structure-activity relationship (SAR) studies suggest that the presence of both nitro and sulfonyl groups is essential for its cytotoxic activity. The interaction with specific biomolecules leads to significant changes in cell viability and apoptosis pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects by modulating neurotransmitter levels and protecting against neurodegeneration. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Study on Anticancer Activity

A study conducted by Evren et al. (2019) explored the anticancer effects of thiazole derivatives, including this compound. The compound was tested against human lung adenocarcinoma cells (A549) and showed a significant reduction in cell proliferation compared to control groups. The study highlighted the importance of the nitro group in enhancing cytotoxicity .

Neuroprotective Mechanism Investigation

Another investigation focused on the neuroprotective mechanisms of this compound, revealing that it modulates acetylcholine synthesis positively. This finding suggests potential applications in developing treatments for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of a pre-formed 5-nitrothiazole intermediate. Acyl chloride coupling reactions (e.g., using 3-chlorosulfonylpropanoate derivatives) under anhydrous conditions are common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor reaction progress using TLC or HPLC .
  • Key Considerations : Control reaction temperature (<0°C during sulfonylation) to minimize side reactions. Use nitrogen atmosphere to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). The sulfonyl group (δ ~3.5–4.0 ppm for CH2-SO2) and nitro-thiazole protons (δ ~8.0–9.0 ppm) are diagnostic .
  • HPLC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻. Use C18 columns with acetonitrile/water (0.1% formic acid) for retention .
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to propanoic acid derivatives). Store at -20°C in amber vials under argon to prevent light-/moisture-induced decomposition .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions influence packing?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL (for refinement) . Crystallize from slow evaporation of dichloromethane/hexane. Key interactions include π-π stacking between thiazole rings and hydrogen bonds involving the nitro group. Compare packing motifs with related sulfonamides to predict solubility .
  • Data Interpretation : Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., S···O interactions from sulfonyl groups) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the nitro-thiazole sulfonyl moiety’s role in biological activity?

  • Methodology : Synthesize analogs with modifications (e.g., replacing nitro with cyano or varying sulfonyl chain length). Test in enzyme inhibition assays (e.g., GSK-3β, using protocols from nitro-thiazole urea inhibitors as a template) . Use molecular docking (AutoDock Vina) to correlate activity with electronic properties (HOMO-LUMO gaps calculated via DFT/B3LYP) .

Q. What analytical approaches resolve contradictions in reported solubility and reactivity data for this compound?

  • Methodology : Perform comparative studies using standardized solvents (e.g., DMSO, THF). Use dynamic light scattering (DLS) to assess aggregation tendencies. Reconcile discrepancies by validating purity (>98% via HPLC) and controlling crystal polymorphism (PXRD analysis) .

Q. How can computational methods aid in predicting metabolic pathways or degradation products?

  • Methodology : Employ in silico tools like Meteor (Lhasa Ltd) to simulate phase I/II metabolism. Validate predictions with LC-MS/MS analysis of incubated samples (e.g., liver microsomes). Focus on sulfonyl ester hydrolysis and nitro reduction pathways .

Q. What strategies optimize enantiomeric purity if chiral centers are introduced during synthesis?

  • Methodology : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol. Alternatively, employ asymmetric catalysis (e.g., Evans oxazaborolidine) during key steps. Monitor enantiomeric excess (ee) via circular dichroism (CD) .

Q. Methodological Notes

  • Contradictions in Data : Differences in reported melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis (C, H, N, S) .
  • Advanced Characterization : For mechanistic studies, use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways .

Properties

IUPAC Name

methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O6S2/c1-15-6(10)2-3-17(13,14)7-8-4-5(16-7)9(11)12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHQKUNRSQPFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=NC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate
Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate

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